

# Application of Calcium Cyclamate in Pharmaceutical Drug Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Calcium cyclamate |           |
| Cat. No.:            | B093133           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Calcium cyclamate is a synthetic, non-nutritive sweetener that has been utilized in the pharmaceutical industry primarily as a sweetening agent to enhance the palatability of oral dosage forms. Its ability to mask the unpleasant, often bitter, taste of active pharmaceutical ingredients (APIs) makes it a valuable excipient in the formulation of medications, particularly for pediatric and geriatric populations where compliance can be a significant challenge. This document provides detailed application notes and protocols for the use of calcium cyclamate in pharmaceutical drug formulation, with a focus on its role in taste-masking, and its effects on the physical properties of solid dosage forms.

**Calcium cyclamate** is approximately 30-50 times sweeter than sucrose and is known for its clean, sweet taste with minimal aftertaste at typical usage levels.[1] It is often used in combination with other sweeteners, most notably saccharin, to achieve a synergistic sweetening effect and to mitigate the off-tastes of both individual sweeteners.[1] This synergistic effect is attributed to the mutual inhibition of each other's activation of bitter taste receptors.[2]

# **Chemical and Physical Properties**



A thorough understanding of the physicochemical properties of **calcium cyclamate** is essential for its effective application in drug formulation.

| Property                        | Value                                                                                   | Reference(s) |
|---------------------------------|-----------------------------------------------------------------------------------------|--------------|
| Chemical Name                   | Calcium cyclohexylsulfamate                                                             | [3]          |
| Molecular Formula               | C12H24CaN2O6S2                                                                          | [3]          |
| Molecular Weight                | 396.54 g/mol (anhydrous)                                                                | [3]          |
| Appearance                      | White, odorless, crystalline powder                                                     | [4]          |
| Sweetness (relative to sucrose) | 30-50 times                                                                             | [1]          |
| Solubility                      | Freely soluble in water;<br>practically insoluble in ethanol,<br>chloroform, and ether. | [3]          |
| pH (10% w/v aqueous solution)   | 5.5 - 7.5                                                                               | [4]          |
| Stability                       | Stable to heat, light, and air over a wide pH range.                                    | [4]          |

# **Applications in Pharmaceutical Formulation**

The primary application of **calcium cyclamate** in pharmaceuticals is as a taste-masking agent in various oral dosage forms.

# **Taste Masking in Oral Formulations**

**Calcium cyclamate** is effective in masking the bitter taste of a wide range of APIs. It can be used in liquid, semi-solid, and solid oral dosage forms.

a) Oral Liquids (Solutions, Syrups, and Suspensions):

In liquid formulations, **calcium cyclamate** is dissolved to provide a sweet taste that counteracts the bitterness of the dissolved or suspended API. For pediatric formulations, where



taste is a critical factor for compliance, **calcium cyclamate** offers a stable and effective sweetening solution.

### b) Chewable Tablets:

Chewable tablets are a popular dosage form for patients who have difficulty swallowing conventional tablets. The taste of the medication is of paramount importance in these formulations. **Calcium cyclamate** is incorporated into the tablet matrix to provide sweetness upon chewing.

### c) Effervescent Tablets:

In effervescent formulations, **calcium cyclamate** can be included to improve the taste of the resulting solution after the tablet disintegrates in water.[5][6]

# **Synergistic Blends for Enhanced Taste Masking**

**Calcium cyclamate** is frequently used in combination with saccharin in a 10:1 ratio (cyclamate:saccharin).[1] This blend not only provides a higher sweetness intensity but also a more balanced and pleasant taste profile, as each sweetener helps to mask the other's aftertaste.[1] This synergistic interaction occurs at the receptor level, where cyclamate can block the bitter receptors that are activated by saccharin, and vice versa.[2]

# **Quantitative Data on Formulation and Evaluation**

While specific quantitative data for **calcium cyclamate** in a wide variety of proprietary drug formulations is not always publicly available, the following tables summarize typical concentration ranges and present hypothetical, yet representative, data based on common formulation practices and available literature.

# Table 1: Typical Concentration of Calcium Cyclamate in Oral Formulations



| Dosage Form         | API Example                       | Calcium Cyclamate<br>Concentration (%<br>w/w or % w/v) | Notes                                                                                             |
|---------------------|-----------------------------------|--------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Chewable Tablet     | Ibuprofen                         | 0.5 - 2.0%                                             | Often used in combination with other sweeteners like aspartame or saccharin.                      |
| Oral Suspension     | Paracetamol                       | 0.2 - 1.0% w/v                                         | Concentration can be adjusted based on the bitterness of the API and the desired sweetness level. |
| Effervescent Tablet | Calcium Carbonate                 | 1.0 - 3.0%                                             | The effervescent action can help to distribute the sweetener evenly in the solution.              |
| Oral Solution       | Antibiotic (e.g.,<br>Amoxicillin) | 0.3 - 1.5% w/v                                         | Often combined with flavors to further enhance palatability.                                      |

# Table 2: Hypothetical Taste-Masking Efficiency of Calcium Cyclamate for a Bitter API (e.g., Quinine)



| Sweetener System                            | Concentration (% w/v) | Bitterness Score<br>(0-10 Scale)1 | Palatability Score<br>(1-5 Scale)2 |
|---------------------------------------------|-----------------------|-----------------------------------|------------------------------------|
| No Sweetener<br>(Control)                   | -                     | 9.5 ± 0.5                         | 1.2 ± 0.3                          |
| Calcium Cyclamate                           | 0.5%                  | 5.2 ± 0.6                         | 3.1 ± 0.4                          |
| Calcium Cyclamate                           | 1.0%                  | 3.8 ± 0.5                         | 4.0 ± 0.3                          |
| Calcium Cyclamate + Sodium Saccharin (10:1) | 0.5% + 0.05%          | 3.1 ± 0.4                         | 4.5 ± 0.2                          |
| Aspartame                                   | 0.5%                  | 4.5 ± 0.7                         | 3.5 ± 0.5                          |

1 Bitterness Score: 0 = Not bitter, 10 = Extremely bitter. 2 Palatability Score: 1 = Very unpalatable, 5 = Very palatable. (Note: This data is illustrative and would need to be determined experimentally for a specific API.)

Table 3: Effect of Calcium Cyclamate Concentration on Tablet Properties (Hypothetical Data for a Directly Compressed Chewable Tablet)

| Calcium Cyclamate<br>Concentration (%<br>w/w) | Hardness (N) | Friability (%) | Disintegration Time (seconds) |
|-----------------------------------------------|--------------|----------------|-------------------------------|
| 0.0                                           | 85 ± 5       | $0.8 \pm 0.1$  | 45 ± 5                        |
| 0.5                                           | 83 ± 6       | 0.9 ± 0.2      | 48 ± 6                        |
| 1.0                                           | 81 ± 5       | 1.1 ± 0.1      | 52 ± 5                        |
| 2.0                                           | 78 ± 7       | 1.3 ± 0.2      | 58 ± 7                        |

(Note: This data is illustrative. The actual effect would depend on the overall formulation composition and manufacturing process.)



# **Experimental Protocols**

The following are detailed methodologies for key experiments to evaluate the application of **calcium cyclamate** in pharmaceutical formulations.

# Protocol 1: Evaluation of Taste-Masking Efficiency using a Human Taste Panel

Objective: To quantify the effectiveness of **calcium cyclamate** in masking the bitter taste of an API in an oral solution.

#### Materials:

- Active Pharmaceutical Ingredient (API)
- Calcium Cyclamate
- Purified Water
- Other formulation excipients (e.g., buffers, viscosity modifiers)
- Reference standard for bitterness (e.g., Quinine Hydrochloride solution of known concentration)
- Tasteless water for rinsing

#### Procedure:

- · Panelist Selection and Training:
  - Recruit a panel of 10-15 healthy, non-smoking adult volunteers.
  - Screen panelists for their ability to detect and rate the five basic tastes (sweet, sour, salty, bitter, umami).
  - Train panelists on the use of a rating scale for bitterness (e.g., a 10-point scale where 0 is not bitter and 10 is extremely bitter).



### · Sample Preparation:

- Prepare a solution of the API in purified water at a concentration known to be bitter but safe for consumption. This will serve as the negative control.
- Prepare a series of solutions containing the same concentration of API with varying concentrations of calcium cyclamate (e.g., 0.1%, 0.5%, 1.0% w/v).
- Prepare a positive control, if applicable (e.g., a formulation with a known effective tastemasking agent).
- Prepare a blank solution (vehicle without API or sweetener).

#### Taste Evaluation:

- Randomize the order of sample presentation for each panelist.
- Provide each panelist with a small, measured volume (e.g., 5 mL) of the first sample.
- Instruct the panelist to swish the solution in their mouth for a specified time (e.g., 10 seconds) and then expectorate.
- The panelist then rates the bitterness of the sample on the predefined scale.
- Provide panelists with tasteless water and a break of at least 15 minutes between samples to cleanse their palate.
- Repeat the process for all samples.

#### Data Analysis:

- Calculate the mean and standard deviation of the bitterness scores for each formulation.
- Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine if there are significant differences in bitterness between the formulations.

# **Protocol 2: Evaluation of Tablet Hardness**



Objective: To determine the effect of **calcium cyclamate** concentration on the hardness of directly compressed tablets.

#### Apparatus:

• Tablet hardness tester (e.g., Monsanto, Pfizer, or automated testers)

#### Procedure:

- Tablet Preparation:
  - Prepare tablet blends with varying concentrations of calcium cyclamate (e.g., 0%, 0.5%, 1.0%, 2.0% w/w), keeping the concentrations of the API and other excipients constant.
  - Compress the blends into tablets using a tablet press with consistent compression force.
- Hardness Testing:
  - Randomly select 10 tablets from each batch.
  - Place a single tablet in the hardness tester, ensuring it is properly aligned.
  - Apply a diametrical compression force until the tablet fractures.
  - Record the force required to break the tablet in Newtons (N) or Kiloponds (kp).
  - Repeat for all 10 tablets.
- Data Analysis:
  - Calculate the mean and standard deviation of the hardness values for each batch.
  - Compare the mean hardness values to determine the effect of calcium cyclamate concentration.

# **Protocol 3: Evaluation of Tablet Friability**

Objective: To assess the effect of **calcium cyclamate** on the friability of tablets.



### Apparatus:

Friabilator with a standard Roche drum

#### Procedure:

- Sample Preparation:
  - From each batch of tablets prepared in Protocol 2, take a sample of tablets with a total weight as close as possible to 6.5 g.
  - Carefully de-dust the tablets.
  - Accurately weigh the tablet sample (W\_initial).
- · Friability Testing:
  - Place the tablets in the friabilator drum.
  - Rotate the drum 100 times at  $25 \pm 1$  rpm.
  - Remove the tablets from the drum and carefully de-dust them again.
  - Accurately weigh the tablets (W final).
- Calculation:
  - Calculate the percentage of weight loss using the following formula: Friability (%) =
     [(W initial W final) / W initial] x 100
- Data Analysis:
  - A maximum mean weight loss of not more than 1.0% is generally considered acceptable.
     Compare the friability values across the different formulations.

# **Protocol 4: In Vitro Dissolution Testing**

Objective: To evaluate the impact of **calcium cyclamate** on the dissolution profile of the API from a tablet formulation.



### Apparatus:

- USP Dissolution Apparatus 2 (Paddle Apparatus)
- UV-Vis Spectrophotometer or HPLC system

#### Materials:

- Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8)
- Tablets from each batch prepared in Protocol 2

#### Procedure:

- · Apparatus Setup:
  - Set up the dissolution apparatus according to USP guidelines.
  - $\circ$  Fill the dissolution vessels with the specified volume of dissolution medium, de-aerate, and equilibrate to 37  $\pm$  0.5 °C.
  - Set the paddle speed to the specified rate (e.g., 50 or 75 rpm).
- Dissolution Test:
  - Place one tablet in each dissolution vessel.
  - Start the apparatus and begin sampling at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
  - At each time point, withdraw a specified volume of the dissolution medium and filter it.
  - Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
- Sample Analysis:
  - Analyze the concentration of the API in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).



- Data Analysis:
  - Calculate the cumulative percentage of the API dissolved at each time point.
  - Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
  - Compare the dissolution profiles to assess the effect of **calcium cyclamate** concentration.

# **Visualizations**



Click to download full resolution via product page

Caption: Workflow for the formulation and evaluation of an oral dosage form containing calcium cyclamate.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Effect of moisture and crushing strength on tablet friability and in vitro dissolution PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. direct compression tablets: Topics by Science.gov [science.gov]
- 4. scholar9.com [scholar9.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. ijisrt.com [ijisrt.com]
- To cite this document: BenchChem. [Application of Calcium Cyclamate in Pharmaceutical Drug Formulation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093133#application-of-calcium-cyclamate-in-pharmaceutical-drug-formulation]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com